molecular formula C32H28N2O9 B12101755 (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate

(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate

Cat. No.: B12101755
M. Wt: 584.6 g/mol
InChI Key: QHXONHVHMASILU-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is a chemical compound with the molecular formula C32H28N2O9 and a molecular weight of 584.57 g/mol . It is a derivative of uridine, where the hydroxyl groups at positions 2’, 3’, and 5’ are replaced by benzoyl groups, and an ethyl group is attached to the uridine base. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine typically involves the benzoylation of 5-ethyluridine. The process includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’, 3’, and 5’ of uridine are protected using benzoyl chloride in the presence of a base such as pyridine.

    Ethylation: The uridine base is ethylated using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine undergoes various chemical reactions, including:

    Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 5-ethyluridine.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Hydrolysis: 5-ethyluridine.

    Oxidation: 5-carboxyuridine.

    Substitution: Various substituted uridine derivatives.

Scientific Research Applications

2’,3’,5’-Tri-O-benzoyl-5-ethyluridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: Employed in studies involving nucleoside metabolism and enzyme interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine involves its interaction with various biological molecules. The benzoyl groups protect the hydroxyl groups, allowing the compound to be used in synthetic pathways without unwanted side reactions. The ethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can be deprotected to release the active uridine derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • 2’,3’,5’-Tri-O-benzoyluridine
  • 2’,3’,5’-Tri-O-benzoyl-5-iodouridine
  • 2’,3’,5’-Tri-O-benzoyl-5-methyluridine

Comparison: 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is unique due to the presence of the ethyl group, which enhances its lipophilicity compared to other similar compounds. This modification can affect its biological activity and its ability to interact with cellular components. The benzoyl groups provide protection during synthetic processes, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

[3,4-dibenzoyloxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXONHVHMASILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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